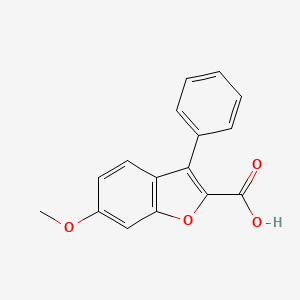

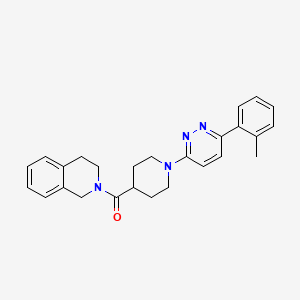

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid, also known as MPBC, is a benzofuran derivative that has shown potential in scientific research due to its unique chemical structure. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Scientific Research Applications

Pharmacology: Anticancer Activity

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid: has been studied for its potential anticancer properties. Benzofuran derivatives have shown significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell proliferation makes it a promising candidate for further drug development and cancer therapy research.

Medicinal Chemistry: Drug Design and Discovery

In the realm of drug discovery, benzofuran derivatives are considered potential natural drug lead compounds due to their broad pharmacological activities. The structural features of benzofuran compounds, including 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid , make them suitable candidates for the development of new therapeutic drugs with target therapy potentials and minimal side effects .

Biochemistry: Antimicrobial Agents

Benzofuran scaffolds, such as 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid , are emerging as effective structures for antimicrobial agents. They have been found to exhibit a wide range of biological activities, including antibacterial and antiviral properties, which are crucial in the fight against resistant strains of microbes .

Organic Synthesis: Chemical Reactions

In organic synthesis, 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid can be utilized in various chemical reactions. For instance, it may undergo palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are valuable intermediates in the synthesis of complex organic molecules .

Chemical Engineering: Process Development

The compound’s role in chemical engineering involves process development for its synthesis and purification. This includes optimizing conditions for reactions such as cyclization and coupling, which are essential for producing benzofuran derivatives on an industrial scale .

Drug Discovery: Hepatitis C Treatment

Recent discoveries have highlighted the potential of benzofuran derivatives in treating hepatitis C. Novel macrocyclic benzofuran compounds, which may include derivatives like 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid , have shown anti-hepatitis C virus activity, indicating their potential as effective therapeutic drugs for this disease .

properties

IUPAC Name |

6-methoxy-3-phenyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-15(16(17)18)14(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPUYIYDYBZQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

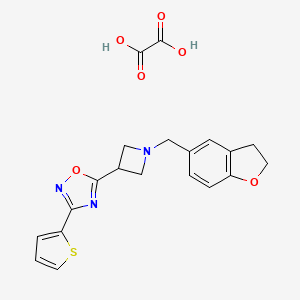

![N-(3-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2851352.png)

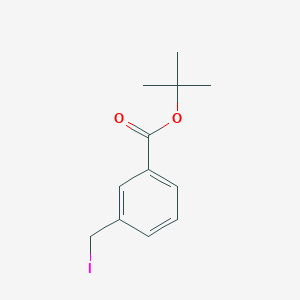

![Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B2851357.png)

![(E)-1-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2851363.png)

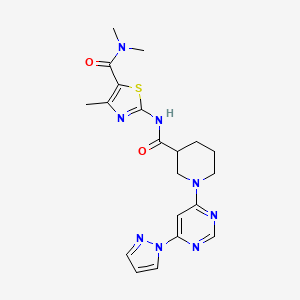

![(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2851368.png)